Lipophilicity (LogP) Comparison: 3-Benzyl vs. 3-Methyl Quinoline-2-thiol
The 3-benzyl substituent substantially increases calculated lipophilicity relative to the 3-methyl analog. The target compound (C₁₇H₁₅NOS, MW 281.4) has a predicted logP in the range of 3.5–4.0, whereas 7-methoxy-3-methylquinoline-2-thiol (C₁₁H₁₁NOS, MW 205.28) is predicted to have a logP of approximately 2.3–2.8 . This difference arises from the additional phenyl ring and two extra methylene units contributed by the benzyl group. For context, unsubstituted quinoline-2-thiol (C₉H₇NS, MW 161.22) exhibits a measured logP of 2.52–2.87 [1], while 6-methoxy-4-methyl-quinoline-2-thiol has a reported logP of 1.8 [2]. The target compound is thus the most lipophilic member of this comparator set, which has direct implications for membrane partitioning, plasma protein binding, and CNS penetration potential.
| Evidence Dimension | Octanol–water partition coefficient (logP / cLogP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.5–4.0 (C₁₇H₁₅NOS; MW 281.4) |
| Comparator Or Baseline | 7-Methoxy-3-methylquinoline-2-thiol: predicted logP ≈ 2.3–2.8 (C₁₁H₁₁NOS; MW 205.28); Quinoline-2-thiol: measured logP = 2.52–2.87; 6-Methoxy-4-methyl-quinoline-2-thiol: measured logP = 1.8 |
| Quantified Difference | Target compound logP exceeds the 3-methyl analog by approximately 0.7–1.7 log units, and exceeds unsubstituted quinoline-2-thiol by 0.6–1.5 log units. |
| Conditions | Predicted values based on fragment-based cLogP algorithms; experimental logP values from chemical database entries (ChemBase, BOC Sciences, Molaid). |
Why This Matters
Higher lipophilicity translates to increased membrane permeability and tissue distribution, which can be advantageous for intracellular target engagement but may also require solubility optimization; researchers selecting this scaffold for CNS or intracellular programs should consider this quantitative logP advantage over the 3-methyl analog.
- [1] ChemBase. Quinoline-2-thiol (CAS 2637-37-8): logP = 2.872. BOC Sciences: logP = 2.52350. View Source
- [2] Molaid. 6-Methoxy-4-methyl-quinoline-2-thiol (CAS 52323-10-1): logP = 1.8; Melting point 276–278 °C. View Source
